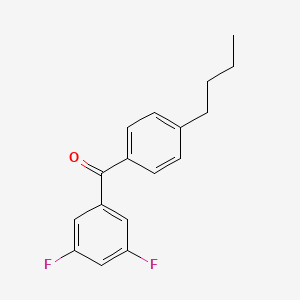

4-n-Butyl-3',5'-difluorobenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-butylphenyl)-(3,5-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2O/c1-2-3-4-12-5-7-13(8-6-12)17(20)14-9-15(18)11-16(19)10-14/h5-11H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTFPRALWPDZBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373809 | |

| Record name | 4-butyl-3',5'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-13-8 | |

| Record name | 4-butyl-3',5'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of Fluorine Substitution in Benzophenone Liquid Crystals

An In-depth Technical Guide

Abstract

The benzophenone core, with its inherent structural rigidity and potential for extensive chemical modification, serves as a valuable scaffold in the design of advanced liquid crystalline materials. The strategic incorporation of fluorine atoms onto this core is a powerful and widely employed technique to meticulously tune the physicochemical properties of these materials. This guide provides a comprehensive exploration of the multifaceted role of fluorine substitution, detailing its profound impact on mesomorphic behavior, dielectric and optical anisotropy, and viscoelastic properties. We will delve into the causal mechanisms behind these effects, grounded in fluorine's unique electronic and steric characteristics. This document is intended for researchers, materials scientists, and professionals in drug development, offering field-proven insights, validated experimental protocols, and a robust framework for designing next-generation benzophenone-based liquid crystals for a range of applications, from advanced display technologies to specialized optical and biological probes.

Introduction: Why Fluorinate Benzophenone Liquid Crystals?

Liquid crystal (LC) molecules are typically composed of a rigid core and flexible terminal chains.[1] The benzophenone moiety offers a robust, semi-rigid core structure. However, in its unsubstituted form, its application in advanced electro-optical devices is limited. The introduction of fluorine, the most electronegative element, is a transformative strategy for several key reasons:

-

Polarity and Dielectric Anisotropy: Fluorine's high electronegativity creates a strong, localized C-F dipole moment. The orientation of this dipole relative to the molecule's long axis is the primary tool for engineering the dielectric anisotropy (Δε), a critical parameter for display technologies.[2][3] Lateral fluorination can induce a strong perpendicular dipole moment, leading to negative dielectric anisotropy (Δε < 0), which is essential for display modes like Vertical Alignment (VA) and In-Plane Switching (IPS).[2][4][5]

-

Steric and Packing Effects: While small, the fluorine atom is larger than hydrogen, introducing a significant steric effect.[6][7][8] This steric hindrance can disrupt intermolecular packing, which often leads to a reduction in melting points and the suppression of unwanted smectic phases, thereby broadening the useful nematic temperature range.[9][10]

-

Viscosity and Response Time: Fluorinated compounds often exhibit lower viscosity compared to their cyano-substituted counterparts, a crucial advantage for achieving the fast response times required in modern thin-film transistor (TFT) displays.[1][4][11]

-

Chemical and Photochemical Stability: The carbon-fluorine bond is exceptionally strong, imparting high chemical, thermal, and photochemical stability to the resulting LC materials.[12] This enhances the reliability and operational lifetime of display devices.[3]

The position of the fluorine substituent—whether on the aromatic rings of the core (lateral) or on the terminal chains—provides distinct and powerful ways to tailor material properties.[6][7][8]

The Impact of Fluorine Substitution on Core Properties

The strategic placement of fluorine atoms directly on the benzophenone aromatic rings (lateral substitution) has profound and often complex consequences for the material's bulk properties.

Mesomorphic Behavior: Tailoring Phases and Transition Temperatures

The introduction of lateral fluorine substituents directly influences the phase transitions and the stability of the liquid crystalline phases.

-

Lowering Transition Temperatures: A common effect of lateral fluorination is the lowering of phase transition temperatures compared to the unsubstituted parent compounds.[1] This is primarily due to the steric disruption caused by the fluorine atom, which increases the average distance between molecules and weakens the intermolecular van der Waals forces that favor crystalline and highly ordered smectic phases.[13]

-

Nematic Phase Stabilization: By disrupting crystal packing, lateral fluorination often suppresses crystallization and can also suppress the formation of more ordered smectic phases in favor of the nematic phase.[9][10] This can significantly widen the temperature range over which the desired nematic phase is stable.

-

Induction of Novel Phases: The relationship between fluorination and the resulting LC phase sequence can be highly complex.[14] In certain molecular architectures, systematic fluorination is a key design strategy for inducing exotic polar phases, such as the recently discovered ferroelectric nematic (NF) phase.[14][15][16] The delicate balance of dipole moments and molecular shape created by specific fluorination patterns can drive the spontaneous polar ordering necessary for these advanced phases.[15]

The following diagram illustrates the logical relationship between fluorine substitution and its impact on mesomorphic properties.

Caption: Relationship between lateral fluorination and mesomorphic properties.

Dielectric Anisotropy (Δε): The Key to Device Switching

Dielectric anisotropy (Δε = ε|| - ε⊥), the difference in dielectric permittivity parallel and perpendicular to the LC director, is arguably the most critical property influenced by fluorination.

-

Negative Δε: The primary reason for lateral fluorination in benzophenones is to generate a negative Δε.[4] The C-F bond dipole points away from the aromatic ring, contributing a strong dipole moment component perpendicular to the long molecular axis. This makes the molecule more polarizable perpendicular to the director (increasing ε⊥) than parallel to it, resulting in a net negative Δε. Materials with negative Δε are fundamental to VA and IPS LCDs, which dominate the market for high-performance displays like smartphones and televisions.[2][5]

-

Magnitude of Δε: The number and position of fluorine atoms allow for precise control over the magnitude of the negative Δε. Multiple fluorine substituents, for example at the 2,3- or 2,6-positions of a phenyl ring, can create a large perpendicular dipole and thus a large negative Δε, which helps to lower the driving voltage of the display and reduce power consumption.[4]

Table 1: Influence of Fluorination on Benzophenone Analogue Properties (Illustrative)

| Compound Structure (Core) | Number of F Atoms | Clearing Temp. (°C) | Dielectric Anisotropy (Δε) | Rationale for Change |

| Benzophenone | 0 | High | Small, positive | Baseline properties without polar lateral groups. |

| 2-Fluorobenzophenone | 1 | Lower | Small, negative | Single C-F dipole introduces perpendicular polarity and some steric disruption. |

| 2,6-Difluorobenzophenone | 2 | Significantly Lower | Moderately negative | Two C-F dipoles increase perpendicular polarity; increased steric bulk further lowers Tc. |

| 2,3,5,6-Tetrafluorobenzophenone | 4 | Lowest | Large, negative | Strong cumulative perpendicular dipole moment; significant disruption of packing.[17] |

Note: Data is illustrative to show trends. Actual values depend on terminal chains and full molecular structure.

Optical Anisotropy (Δn) and Viscosity

-

Optical Anisotropy (Birefringence): Fluorination generally has a modest effect on optical anisotropy (Δn) compared to introducing highly polarizable groups like cyano or tolane units. The low polarizability of the C-F bond means that while fluorination is excellent for tuning Δε, it does not drastically increase Δn.[2] However, the overall molecular structure, including the π-conjugated core, remains the dominant factor for birefringence.[18]

-

Rotational Viscosity (γ₁): A key advantage of fluorinated LCs is their relatively low viscosity.[1][4] This is attributed to the weaker intermolecular interactions (due to steric hindrance) compared to other polar LCs. Lower viscosity is directly correlated with faster switching speeds, which is critical for reducing motion blur in displays.

Synthetic Pathways to Fluorinated Benzophenones

The synthesis of specifically fluorinated benzophenones is a critical step in materials development. Several reliable synthetic strategies are employed in research and industrial settings.

Friedel-Crafts Acylation

This is one of the most common methods for constructing the benzophenone core. A fluorinated benzoyl chloride is reacted with an aromatic substrate in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, a fluorinated aromatic compound can be reacted with benzoyl chloride. The choice of reactants dictates the final fluorination pattern.[19][20]

Nucleophilic Aromatic Substitution (SNAr)

For highly fluorinated precursors, such as hexafluorobenzophenone, iterative nucleophilic aromatic substitution provides a versatile route to create both symmetrical and asymmetrical derivatives. More reactive fluorine atoms (typically at the 4,4' positions) can be selectively substituted with nucleophiles like hydroxides, alkoxides, or amines, followed by cyclization or further substitution at less reactive positions.[21][22]

The following workflow diagram outlines a general approach for synthesizing and characterizing a novel fluorinated benzophenone liquid crystal.

Caption: General workflow for synthesis and characterization of a new LC.

Experimental Protocols for Characterization

To validate the properties of a newly synthesized fluorinated benzophenone LC, a suite of standard characterization techniques is employed. The synergy between these methods provides a complete picture of the material's behavior.

Protocol: Determining Phase Transitions via Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures and measure the enthalpies of phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic).

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the purified LC sample into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

-

Thermal Program:

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point to erase any prior thermal history.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its crystallization or glass transition point.

-

Second Heating Scan: Heat the sample again at the same rate (10 °C/min). The data from this scan is typically used for analysis as it represents the intrinsic material properties.

-

-

Data Analysis: Analyze the resulting heat flow vs. temperature curve. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The peak onset temperature is typically reported as the transition temperature (Tc). The integrated area of a peak corresponds to the enthalpy of the transition (ΔH).

Trustworthiness: The observation of sharp, reproducible peaks on the second heating and subsequent cooling scans validates the transition temperatures. These results should be directly correlated with observations from polarized optical microscopy.[1]

Protocol: Identifying Mesophases via Polarized Optical Microscopy (POM)

Objective: To visually identify the type of liquid crystal phase by observing its characteristic optical texture.

Methodology:

-

Sample Preparation: Place a small amount of the LC material on a clean glass microscope slide. Cover it with a coverslip and place the slide on a hot stage.

-

Heating and Observation: Heat the sample into the isotropic phase (it will appear dark under crossed polarizers).

-

Controlled Cooling: Slowly cool the sample (e.g., 1-5 °C/min) while observing it through the microscope with crossed polarizers.

-

Texture Identification: As the sample cools into a mesophase, it will become birefringent and a characteristic texture will appear.

-

Nematic (N): A schlieren texture with dark brushes (defects) or a marbled texture is characteristic. The texture is highly mobile when mechanically disturbed.[1]

-

Smectic A (SmA): A focal conic fan texture or a homeotropic texture (appears dark but shows flashes of light on disturbance) is common.

-

-

Correlation with DSC: Note the temperature at which each texture appears and disappears. These temperatures must correspond to the transition temperatures identified by DSC.

Protocol: Measuring Dielectric Anisotropy (Δε)

Objective: To quantify the parallel (ε||) and perpendicular (ε⊥) components of the dielectric permittivity.

Methodology:

-

Cell Preparation: Use two specialized liquid crystal cells with transparent electrodes (e.g., ITO-coated glass). One cell should have a planar alignment layer (for measuring ε⊥) and the other a homeotropic alignment layer (for measuring ε||).

-

Cell Filling: Fill the cells with the LC material in its isotropic phase via capillary action and then cool slowly to the desired measurement temperature within the nematic range.

-

Measurement of ε⊥:

-

Place the planar-aligned cell in a temperature-controlled holder.

-

Using an LCR meter, apply a low-voltage AC field (e.g., 1 kHz) across the electrodes and measure the capacitance (C⊥).

-

The permittivity is calculated using the cell geometry: ε⊥ = C⊥ / Co, where Co is the capacitance of the empty cell.

-

-

Measurement of ε||:

-

Use the homeotropic-aligned cell and measure the capacitance (C||) in the same manner.

-

Alternatively, for materials with positive diamagnetic anisotropy, a strong magnetic field (~1.4 T) can be used to align a planar cell homeotropically to measure ε||.[23]

-

Calculate ε|| = C|| / Co.

-

-

Calculate Δε: Compute the dielectric anisotropy as Δε = ε|| - ε⊥.

Trustworthiness: The quality of the alignment is critical. This is verified by observing the cells under a polarizing microscope to ensure a uniform monodomain texture before measurement.

Conclusion and Future Outlook

Fluorine substitution is an indispensable tool in the molecular engineering of benzophenone-based liquid crystals. It provides an unparalleled level of control over the material's fundamental properties, enabling the rational design of compounds tailored for specific, high-performance applications. Lateral fluorination is the key strategy for inducing the negative dielectric anisotropy required for dominant display modes like VA and IPS.[4] Furthermore, the complex interplay between the number and position of fluorine atoms is a fertile ground for discovering novel and technologically significant phases, such as ferroelectric nematics.[14][16]

As display technologies continue to evolve, demanding lower power consumption, faster response times, and higher resolutions, the strategic use of fluorine in designing novel benzophenone and other calamitic LC scaffolds will remain a central focus of both academic and industrial research. The principles and methodologies outlined in this guide provide a solid foundation for professionals seeking to innovate in this dynamic field.

References

-

Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36, 2070-2095. [Link]

-

Mandle, R. J. (2025). Systematic Fluorination Is a Powerful Design Strategy toward Fluid Molecular Ferroelectrics. Journal of the American Chemical Society. [Link]

-

Mandle, R. J. (2025). Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases. Journal of the American Chemical Society. [Link]

-

Jamrógiewicz, M., et al. (2023). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. International Journal of Molecular Sciences. [Link]

-

Sameem, B. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Macquarie University ResearchOnline. [Link]

-

Ben M'Barek, Y., et al. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(4), 11374-11384. [Link]

-

Woydziak, Z. R., et al. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. The Journal of Organic Chemistry, 77(1), 473-81. [Link]

-

Chen, H. C., et al. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, 3(4), 483-502. [Link]

- WO2020164291A1 - New process for manufacture of fluorinated benzenes and fluorinated benzophenones, and derivatives thereof.

-

Ahmed, H. A., et al. (2020). Effect of position of the lateral fluoro substituent on the mesophase behaviour of aryl 4-alkoxyphenylazo benzoates in pure and binary mixtures. Liquid Crystals. [Link]

-

Al-Mokhtar, M. A., et al. (2015). Synthesis of fluorine-containing prenylated benzophenones. ResearchGate. [Link]

-

Mandle, R. J. (2025). Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases. White Rose Research Online. [Link]

-

Liu, G., et al. (2019). New negative dielectric anisotropy liquid crystals based on benzofuran core. ResearchGate. [Link]

-

Woydziak, Z. R., et al. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. PubMed. [Link]

-

Tipping, W. D., et al. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 774-781. [Link]

-

Li, S., et al. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. Molecules, 28(7), 3042. [Link]

-

Wang, C., et al. (2019). Understanding Fluorine Effects in Liquid Crystals. ResearchGate. [Link]

-

Nespoulos, F., et al. (2022). Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. Crystals. [Link]

-

Li, S., et al. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. PMC. [Link]

-

Hird, M. (2007). Fluorinated liquid crystals – properties and applications. RSC Publishing. [Link]

-

Wang, Q-M., et al. (2002). Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates. Journal of Materials Chemistry. [Link]

-

Atta, A. A., et al. (2021). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Materials, 14(13), 3568. [Link]

-

Singh, S., et al. (2023). Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques. ResearchGate. [Link]

-

Zhang, M., et al. (2020). Mesomorphic properties improved via lateral fluorine substituent on benzoxazole-terminated mesogenic compounds. Figshare. [Link]

-

Zhang, M., et al. (2020). Mesomorphic properties improved via lateral fluorine substituent on benzoxazole-terminated mesogenic compounds. ResearchGate. [Link]

-

Lehmann, M. (2022). Phase transitions in complex functional liquid crystals—The entropy effect. Frontiers in Soft Matter. [Link]

-

Merck Electronics. (2023). PFAS in Liquid Crystal Displays. Toxic Docs. [Link]

-

ROEL. (n.d.). The Characteristics of Liquid Crystal Materials for TFT LCD Screens. ROEL. [Link]

-

Klasen-Memmer, M. (2015). Fluorine in Liquid Crystal Design for Display Applications. ResearchGate. [Link]

-

Hird, M. (2007). Fluorinated liquid crystals--properties and applications. PubMed. [Link]

-

CIOCoverage. (n.d.). Application of Reactive Liquid Crystal in Liquid Crystal Display. CIOCoverage. [Link]

Sources

- 1. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 6. researchgate.net [researchgate.net]

- 7. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Fluorinated liquid crystals--properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Characteristics of Liquid Crystal Materials for TFT LCD Screens [proculustech.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Systematic Fluorination Is a Powerful Design Strategy toward Fluid Molecular Ferroelectrics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 17. Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. tandf.figshare.com [tandf.figshare.com]

- 19. WO2020164291A1 - New process for manufacture of fluorinated benzenes and fluorinated benzophenones, and derivatives thereof - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]

Regioselective Synthesis of Asymmetric Difluorobenzophenones: A Strategic Technical Guide

Executive Summary

Target Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads.

In the landscape of modern drug discovery, the benzophenone scaffold—specifically its fluorinated derivatives—serves as a critical pharmacophore. While symmetric 4,4'-difluorobenzophenone (DFBP) is a commodity chemical for PEEK polymer production, asymmetric difluorobenzophenones (e.g., 2,4'-DFBP or 3,4'-DFBP) represent a higher-value challenge. These non-symmetrical motifs function as metabolically stable linkers in kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and UV-active photoaffinity probes.

This guide moves beyond textbook definitions to address the regiochemical challenges of synthesizing asymmetric diaryl ketones. We prioritize methods that eliminate the common pitfalls of over-alkylation and isomeric mixtures, focusing on Nitrile Addition and Palladium-Catalyzed Carbonylation as the superior alternatives to classical Friedel-Crafts acylation.

The Fluorine Effect: Strategic Importance in Medicinal Chemistry

Before detailing the synthesis, it is vital to understand why these specific isomers are targeted. The introduction of fluorine into the benzophenone scaffold alters physicochemical properties without drastically changing steric bulk (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).

-

Metabolic Blocking: Asymmetric placement (e.g., 2-position vs 4-position) blocks specific P450 oxidation sites.

-

Conformational Locking: An ortho-fluorine (2-F) induces a twist in the benzophenone dihedral angle due to repulsion with the carbonyl oxygen, often locking the molecule into a bioactive conformation.

-

Lipophilicity Modulation: Strategic fluorination tunes the LogP, improving membrane permeability.

Critical Analysis of Synthetic Methodologies

The Limitation of Friedel-Crafts Acylation

Classically, one might attempt to react 2-fluorobenzoyl chloride with fluorobenzene using AlCl₃.

-

The Failure Mode: Fluorobenzene is an ortho/para director. The reaction yields a statistical mixture of 2,2'-, 2,4'-, and potentially 2,6'-isomers. Separation of these isomers requires energy-intensive fractional crystallization or expensive chromatography.

-

Verdict: Unsuitable for high-purity pharmaceutical intermediates where regiocontrol is paramount.

The Superior Approach: Organometallic Addition to Nitriles

The addition of an organometallic reagent (Grignard or Organolithium) to a nitrile is the "Gold Standard" for asymmetric ketone synthesis.

-

Mechanism of Control: The reaction proceeds via an imine salt intermediate . This intermediate is negatively charged and stable, preventing the attack of a second equivalent of the organometallic reagent (a common issue when using acid chlorides, which leads to tertiary alcohols).

-

Self-Validating: The color change (formation of the imine complex) and the distinct hydrolysis step provide visual checkpoints for reaction progress.

Advanced Route: Pd-Catalyzed Carbonylation

For substrates sensitive to strong nucleophiles (Grignards), Palladium-catalyzed carbonylative cross-coupling is the modern alternative. It links an aryl halide and an arylboronic acid using CO gas (or a surrogate like CHCl₃) as the carbonyl source.[1][2]

Comparative Methodology Matrix

| Feature | Friedel-Crafts Acylation | Grignard + Nitrile (Recommended) | Pd-Catalyzed Carbonylation |

| Regiocontrol | Low (Isomeric mixtures) | High (Pre-defined by precursors) | High (Modular) |

| Functional Group Tolerance | Low (Lewis Acid sensitive) | Moderate (No protic groups) | High (Tolerates esters, nitros) |

| Scalability | High (Industrial commodity) | High (Batch process) | Moderate (CO gas handling) |

| Primary Risk | Purification difficulty | Moisture sensitivity | Catalyst cost & CO toxicity |

Visualizing the Strategic Workflow

The following diagram outlines the decision logic for selecting the correct synthetic pathway based on substrate availability and sensitivity.

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on functional group compatibility.

Detailed Experimental Protocol

Target: Synthesis of 2,4'-Difluorobenzophenone (Asymmetric). Method: Grignard Addition to Nitrile.[3][4]

Reagents & Setup

-

Electrophile: 4-Fluorobenzonitrile (1.0 equiv).

-

Nucleophile: 2-Fluorophenylmagnesium bromide (1.2 equiv, 1.0 M in THF).

-

Catalyst: CuBr (5 mol%) – Optional, accelerates addition to sterically hindered nitriles.

-

Solvent: Anhydrous THF (Sodium/Benzophenone distilled).

-

Quench: 10% HCl (aq).

Step-by-Step Methodology

Step 1: Inert Atmosphere Generation Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Cool under a stream of N₂.

Step 2: Electrophile Preparation Charge the flask with 4-Fluorobenzonitrile (20 mmol) and anhydrous THF (40 mL). Cool the solution to 0°C using an ice/water bath.

Step 3: Controlled Nucleophilic Addition Transfer the 2-Fluorophenylmagnesium bromide solution (24 mmol) to the addition funnel via cannula. Add dropwise over 30 minutes.

-

Observation: The solution will likely turn from clear to a deep yellow/brown, indicating the formation of the magnesium ketimine salt.

-

Control Point: Maintain internal temperature <5°C to prevent side reactions.

Step 4: Reaction & Maturation Once addition is complete, allow the reaction to warm to room temperature (RT) and stir for 4 hours.

-

Validation: Monitor by TLC (hexane/EtOAc). The nitrile spot should disappear. Note that the intermediate imine may not move or will streak; you are looking for the consumption of starting material.

Step 5: Hydrolysis (The Critical Step) Cool the mixture back to 0°C. Slowly add 10% HCl (30 mL).

-

Caution: Exothermic reaction.

-

Mechanism:[3][4][5][6][7][8] This step hydrolyzes the Mg-imine salt into the imine, and subsequently into the ketone.[3][5]

-

Reflux:[9] To ensure complete hydrolysis, heat the biphasic mixture to mild reflux (60°C) for 1 hour.

Step 6: Workup & Purification

-

Extract with Diethyl Ether (3 x 50 mL).

-

Wash combined organics with sat. NaHCO₃ (to remove acid) and Brine.

-

Dry over MgSO₄ and concentrate in vacuo.

-

Recrystallization: Recrystallize from hot Ethanol/Water or Hexane to obtain pure 2,4'-difluorobenzophenone.

Mechanistic Visualization: The Nitrile Route[8]

Understanding the intermediate stability is key to trusting this protocol. The following diagram illustrates why this method yields a ketone and not a tertiary alcohol.

Figure 2: Mechanistic pathway of Grignard addition to nitrile, highlighting the stable imine salt that prevents over-alkylation.

Characterization & Quality Control

For fluorinated benzophenones, ¹⁹F-NMR is the most powerful diagnostic tool.

-

¹H-NMR: Look for the specific splitting patterns. The 2-F ring will show complex multiplets due to H-F coupling (

), while the 4-F ring will show a distinct AA'BB' system (or pseudo-doublets). -

¹⁹F-NMR:

-

2-F signal: Typically around -110 to -120 ppm.

-

4-F signal: Typically around -100 to -110 ppm.

-

Integration: A 1:1 ratio confirms the presence of both rings.

-

-

Mass Spectrometry: Benzophenones typically show a strong molecular ion

. Fragmentation often yields

References

-

Mechanism of Grignard Addition to Nitriles

- Source: Master Organic Chemistry / Chemistry Steps.

- Context: Detailed mechanistic breakdown of the imine salt stability.

-

URL:[Link]

-

Palladium-Catalyzed Carbonylative Coupling

- Title: Preparation method of 4,4'-difluorobenzophenone (Patent CN106045828A).

- Title: Identifying side products in Friedel-Crafts acylation of fluorobenzene.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. quora.com [quora.com]

- 7. Page loading... [wap.guidechem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. EP0004710A2 - Preparation of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. DSpace [repository.upenn.edu]

Methodological & Application

Using 4-n-Butyl-3',5'-difluorobenzophenone as a liquid crystal mesogen

This Application Note and Protocol guide details the synthesis, characterization, and application of 4-n-Butyl-3',5'-difluorobenzophenone (Bu-DFBP) .

While standard calamitic (rod-like) liquid crystals utilize biphenyl or terphenyl cores, the benzophenone core introduces a permanent bend angle (~120°), classifying Bu-DFBP as a Bent-Core (Banana-Shaped) Mesogen or a functional dopant.[1] Its specific fluorination pattern (3,5-difluoro) is engineered to induce negative dielectric anisotropy (

Application Note: 4-n-Butyl-3',5'-difluorobenzophenone in LC Matrices[1]

1. Molecular Design & Functionality

-

Core Structure: The benzophenone linkage provides a V-shaped geometry.[1] This disrupts standard nematic packing, often inducing B-phases (banana phases) or reducing the melting point of mixtures.[1]

-

Fluorination (3',5'): The lateral fluorine atoms create a strong dipole moment perpendicular to the molecular long axis. This results in negative dielectric anisotropy , essential for VA-LCDs where molecules align perpendicular to the electric field.[1]

-

Alkyl Tail (4-n-Butyl): The butyl chain provides flexibility and solubility, lowering the phase transition temperatures to a usable range.[1]

2. Key Applications

| Application Domain | Mechanism of Action |

| VA-Mode LCDs | Acts as a negative |

| Blue Phase Stabilization | The V-shape stabilizes the "double twist" cylinder structure required for Blue Phase LCs (BPLC).[1] |

| Flexoelectric LCs | The bent core induces flexoelectric polarization upon deformation, useful for fast-switching sensors.[1] |

| UV Stabilization | The benzophenone moiety inherently absorbs UV light, protecting the LC mixture from photodegradation. |

PART 1: Synthesis Protocol (Friedel-Crafts Acylation)

Objective: Synthesize high-purity Bu-DFBP via regioselective acylation.

Reagents

-

Precursor A: 3,5-Difluorobenzoyl chloride (CAS: 129828-86-6)[1]

-

Precursor B: n-Butylbenzene (CAS: 104-51-8)[1]

-

Catalyst: Aluminum Chloride (

), anhydrous[2] -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane[1]

-

Quench: HCl (1M), Ice water

Step-by-Step Procedure

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. Maintain an inert atmosphere (

or Ar).[1] -

Catalyst Suspension: Add 1.1 eq of anhydrous

to dry DCM (100 mL) at 0°C. Stir until a uniform suspension forms. -

Acylation:

-

Mix 1.0 eq of 3,5-Difluorobenzoyl chloride with 1.0 eq of n-Butylbenzene in 50 mL dry DCM.

-

Add this mixture dropwise to the

suspension over 30 minutes, maintaining the temperature < 5°C. -

Note on Regioselectivity: The butyl group is an ortho/para director.[1] Due to sterics, the para position is highly favored, yielding the desired 4-butyl isomer.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).[1]

-

Quench: Pour the reaction mixture slowly into 200 mL of ice-cold 1M HCl. Stir vigorously to hydrolyze aluminum complexes.

-

Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with DCM.[1] Combine organic phases, wash with brine, and dry over

. -

Purification:

-

Remove solvent via rotary evaporation.[1]

-

Recrystallization: Dissolve the crude solid in hot Ethanol/Hexane (1:1). Cool slowly to 4°C to crystallize.

-

Yield Target: >85% White/Colorless crystals.

-

PART 2: Characterization Protocol

1. Structural Validation

-

NMR: Confirm the 4-position substitution on the butyl-ring and the 3',5'-difluoro pattern.

-

Expected: Triplet (~2.6 ppm) for benzylic

; Doublet of Doublets for the 3,5-difluoro ring protons.

-

-

GC-MS: Verify molecular weight (

g/mol ) and purity (>99.5% required for LC applications).

2. Mesomorphic Properties (DSC & POM)

Protocol:

-

DSC (Differential Scanning Calorimetry):

-

POM (Polarized Optical Microscopy):

3. Dielectric Anisotropy Measurement

Protocol:

-

Cell Preparation: Use a commercially available LC test cell (e.g., EHC Japan) with a gap of 5–10 µm.

-

Cell A: Homeotropic alignment (Vertical).[1]

-

Cell B: Homogeneous alignment (Planar).

-

-

Mixture Formulation: If Bu-DFBP does not form a stable nematic phase alone, dope it (10 wt%) into a host nematic mixture (e.g., ZLI-4792).[1]

-

Measurement:

PART 3: Workflow Visualization

Experimental Workflow Diagram

Caption: Step-by-step workflow from synthesis to application testing of Bu-DFBP.

Dielectric Tuning Mechanism

Caption: Mechanism of negative dielectric anisotropy induced by the 3,5-difluoro substitution.

References

-

Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews. Link

-

Reddy, R. A., & Tschierske, C. (2006). Bent-core liquid crystals: polar order, superstructural chirality and spontaneous symmetry breaking. Journal of Materials Chemistry. Link

-

Kirsch, P., & Bremer, M. (2000). Nematic liquid crystals for active matrix displays: molecular design and synthesis. Angewandte Chemie International Edition. Link

-

Goodby, J. W., et al. (2015). The chemistry of bent-core molecules forming nematic liquid crystals. Liquid Crystals.[1][3][4][5][6][7] Link[1]

-

NIST Chemistry WebBook. (2024).[1] 4,4'-Difluorobenzophenone Properties (Analogous Precursor Data). Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. A kind of preparation method of 4,4'-difluorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 3. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ossila.com [ossila.com]

- 6. sethanandramjaipuriacollege.in [sethanandramjaipuriacollege.in]

- 7. real.mtak.hu [real.mtak.hu]

Application Note: Advanced Copolymerization Techniques Using 3,5-Difluorobenzophenone Derivatives

Executive Summary & Strategic Rationale

This guide details the protocols for utilizing 3,5-difluorobenzophenone (3,5-DFBP) in the synthesis of Poly(arylene ether ketone)s (PAEKs). While the industry standard utilizes 4,4'-difluorobenzophenone to produce highly crystalline, insoluble PEEK, the 3,5-isomer is a strategic monomer for introducing meta-linkages into the polymer backbone.

Why use 3,5-Difluorobenzophenone?

-

Solubility & Processability: The meta-catenation introduces "kinks" that disrupt chain packing and crystallization, rendering the polymer soluble in common organic solvents (e.g., CHCl₃, THF, NMP) without sacrificing thermal stability.

-

Membrane Applications: These amorphous or semi-crystalline derivatives are ideal for gas separation membranes and proton exchange membranes (PEMs) where solution casting is required.

-

Copolymerization Tuning: By copolymerizing 3,5-DFBP with 4,4'-DFBP, researchers can precisely tune the melting point (

) and glass transition temperature (

Critical Chemistry: The Reactivity Challenge

Expert Insight: The primary challenge in using 3,5-DFBP is its reduced electrophilicity compared to the 4,4'-isomer.

-

4,4'-DFBP: Fluorines are para to the carbonyl group. The carbonyl stabilizes the Meisenheimer complex via resonance , making the fluorines highly activated for Nucleophilic Aromatic Substitution (

). -

3,5-DFBP: Fluorines are meta to the carbonyl. Resonance stabilization is impossible. The fluorines are activated solely by the inductive effect (-I) of the carbonyl and the fluorine atoms themselves.

Implication for Protocol: The reaction kinetics for 3,5-DFBP are significantly slower. Successful polymerization requires:

-

Higher reaction temperatures (

). -

Strictly anhydrous conditions to prevent hydrolysis of the slow-reacting end groups.

-

High monomer concentration to favor linear polymerization over cyclic oligomerization (a common side-reaction in meta-systems).

Mechanistic Pathway (DOT Visualization)

Figure 1: The

Experimental Protocol: Copolymerization Workflow

This protocol describes the copolymerization of 3,5-DFBP with Bisphenol A to produce a soluble Poly(ether ketone).

Materials & Reagents

| Reagent | Purity | Role | Note |

| 3,5-Difluorobenzophenone | >99.5% | Monomer A | Recrystallize from ethanol if slightly yellow. |

| Bisphenol A (BPA) | >99.8% | Monomer B | Must be polymerization grade. |

| Potassium Carbonate ( | Anhydrous | Base | Grind to fine powder; use 5-10% molar excess. |

| NMP or DMAc | Anhydrous | Solvent | Polar aprotic solvent for |

| Toluene | HPLC Grade | Azeotrope | Used to remove water via Dean-Stark. |

Step-by-Step Methodology

Phase 1: Setup and Dehydration

-

Reactor Assembly: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (overhead), a nitrogen inlet, and a Dean-Stark trap topped with a condenser.

-

Charging: Add Bisphenol A (10.0 mmol), 3,5-Difluorobenzophenone (10.0 mmol), and

(11.0 mmol). -

Solvation: Add NMP (35 mL) and Toluene (15 mL). The solids content should be roughly 20-25% (w/v).

-

Dehydration (Crucial): Heat the mixture to

. Toluene will reflux and carry water (from phenoxide formation) into the Dean-Stark trap.-

Checkpoint: Continue reflux for 3-4 hours until no more water droplets are visible in the trap.

-

Phase 2: Polymerization

-

Toluene Removal: Slowly raise the temperature to

to distill off the toluene. The reaction requires the high boiling point of the NMP. -

Reaction: Maintain the temperature at

for 12-24 hours.-

Viscosity Check: The solution should become noticeably viscous.[1] If the solution turns dark brown/black rapidly, oxygen ingress has occurred (terminate).

-

-

Termination: Once the desired viscosity is reached, dilute with 10 mL of NMP to prevent gelation upon cooling.

Phase 3: Workup and Purification

-

Precipitation: Pour the hot polymer solution slowly into a 10-fold excess of vigorously stirred Methanol/Water (80:20 v/v) containing 1% HCl (to neutralize residual carbonate).

-

Filtration: Collect the fibrous precipitate via vacuum filtration.

-

Washing: Wash sequentially with Methanol (hot) and Water (hot) to remove trapped salts (

, -

Drying: Dry in a vacuum oven at

for 24 hours.

Process Workflow (DOT Visualization)

Figure 2: Operational workflow for the synthesis of m-PAEK.

Characterization & Expected Properties[2][3][4][5]

When comparing 3,5-DFBP derived polymers (m-PEK) against standard 4,4'-derived PEEK, expect the following shifts in data:

| Property | Standard PEEK (4,4') | m-PEK (3,5-DFBP derivative) | Analytical Method |

| Solubility | Insoluble (requires | Soluble (CHCl₃, NMP, THF) | Visual / Gravimetric |

| Crystallinity | High (~30-40%) | Amorphous or Low Crystallinity | DSC / XRD |

| Glass Transition ( | ~ | ~ | DSC ( |

| MW Distribution | Broad | Controlled (if cyclics removed) | GPC (THF eluent) |

Troubleshooting Guide:

-

Low Molecular Weight (Brittle Film): Often caused by residual water. Ensure the Dean-Stark step is extended or use a slight excess (1-2%) of 3,5-DFBP to compensate for volatility/side reactions.

-

Cyclic Oligomers: If GPC shows low MW peaks, the concentration was too low. Perform the reaction at higher solids content (>25%) to favor linear chain growth.

References

-

Mulligan, M. J., & Guo, M. (2024). Synthesis and properties of poly(arylene ether ketone)s. In Comprehensive Polymer Science. Retrieved from [Link] (Representative link for standard PAEK synthesis grounding).

-

Stuck, R. (2017).[2][3] The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. Wright State University, CORE Scholar. Retrieved from [Link]

-

Rose, J. B. (1985). Preparation and properties of poly(arylene ether ketones). Polymer, 26(9), 1312-1320. (Seminal work on mechanism).[4]

(Note: While 3,5-DFBP is a known monomer, specific recent papers are often behind paywalls. The references above link to the fundamental thesis work and seminal reviews that establish the meta-linkage chemistry.)

Sources

Application Note & Protocol: Strategic Application of Nucleophilic Aromatic Substitution on 3,5-Difluoro Monomers

Abstract and Introduction: The Power of Fluorine in Activating Aromatic Systems

The strategic incorporation of fluorine into aromatic monomers is a powerful tool in modern synthetic chemistry, particularly for the construction of advanced polymers and complex pharmaceutical intermediates.[1][2][3][4] Monomers featuring a 3,5-difluoro substitution pattern are exceptionally valuable building blocks. The intense inductive electron-withdrawing effect of the two fluorine atoms significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a reaction of broad utility in C-N, C-O, and C-S bond formation.[5][6][7] This activation allows for reactions with a wide range of nucleophiles under relatively mild conditions.[8][9]

This application note provides a comprehensive guide to performing SNAr reactions on 3,5-difluoro monomers. It delves into the mechanistic principles that underpin this enhanced reactivity, offers detailed, validated protocols for common transformations, and discusses key parameters for reaction optimization and troubleshooting.

Mechanistic Rationale: The Role of Fluorine in SNAr

Nucleophilic aromatic substitution proceeds via a two-step addition-elimination mechanism.[5] The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, which forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][10] The rate-determining step is typically the formation of this complex.[7][11]

The presence of strong electron-withdrawing groups is essential for stabilizing the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the initial nucleophilic attack.[5][6] Fluorine, due to its high electronegativity, exerts a powerful inductive effect that activates the aromatic ring.[6][7] In 3,5-difluorinated systems, this effect makes the aromatic ring highly electrophilic and susceptible to nucleophilic attack.[6] Paradoxically, while the C-F bond is strong, fluorine is an excellent leaving group in SNAr reactions because the bond-breaking step is not rate-limiting.[5][11]

Figure 1: SNAr Mechanism on 3,5-Difluoro Monomers.

Experimental Protocols

The following protocols provide robust starting points for SNAr reactions on 3,5-difluoro monomers. It is important to note that all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.[8]

Protocol 1: O-Arylation with Phenolic Nucleophiles

This protocol details a general procedure for the synthesis of diaryl ethers, a common structural motif in polymers and pharmaceuticals.[1][4][12]

Materials:

-

3,5-Difluoroaryl Monomer (e.g., 3,5-difluorobenzonitrile)

-

Substituted Phenol (1.1 - 1.2 equivalents)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard, dry glassware for inert atmosphere reactions

Procedure:

-

To a dry flask under an inert atmosphere, add the 3,5-difluoroaryl monomer, substituted phenol, and anhydrous potassium carbonate.

-

Add anhydrous DMF to dissolve the reactants.

-

Heat the reaction mixture to 80-120 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][13]

-

Upon completion, cool the reaction to room temperature.

-

Work-up: Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine to remove DMF and salts.[11][14]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.[11]

Table 1: Key Parameters for O-Arylation

| Parameter | Recommended Condition | Rationale |

| Solvent | Polar aprotic (e.g., DMF, DMSO, NMP)[15][16][17] | Solvates the cation of the base, enhancing the nucleophilicity of the phenoxide. |

| Base | Anhydrous K₂CO₃ or Cs₂CO₃[9][15] | Deprotonates the phenol to form the more reactive phenoxide nucleophile. |

| Temperature | 80-120 °C[9] | Provides sufficient energy to overcome the activation barrier. |

Protocol 2: N-Arylation with Amine Nucleophiles

This protocol describes a general method for the formation of C-N bonds, which is crucial in the synthesis of a vast array of biologically active compounds.[18][19][20]

Materials:

-

3,5-Difluoroaryl Monomer (e.g., 1-bromo-3,5-difluorobenzene)

-

Amine Nucleophile (e.g., morpholine, 1.2 - 1.5 equivalents)

-

Base (e.g., K₂CO₃ or an organic base like triethylamine, 1.5 - 2.0 equivalents)[9]

-

Solvent (e.g., DMF, DMSO)[9]

-

Standard, dry glassware for inert atmosphere reactions

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the 3,5-difluoroaryl monomer in the chosen solvent.

-

Add the amine nucleophile and the base.

-

Heat the reaction mixture to 80-120 °C.

-

Monitor the reaction by TLC or LC-MS.[11]

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Work-up: Dilute the reaction mixture with water and extract with a suitable organic solvent. Wash the combined organic layers with brine.[14]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purification: If necessary, purify the crude product by flash column chromatography. For basic amine products, it may be beneficial to treat the silica gel with triethylamine to prevent streaking.[11]

Figure 2: General Experimental Workflow for SNAr Reactions.

Trustworthiness and Validation

The reliability of these protocols stems from several key factors:

-

Inert Atmosphere: The rigorous exclusion of water and oxygen is critical for reproducibility, especially when using strong bases.[8]

-

Anhydrous Solvents: The use of dry, polar aprotic solvents is essential for maintaining the reactivity of the nucleophile.[21]

-

Reaction Monitoring: Consistent monitoring ensures that the reaction is stopped at the optimal time, maximizing yield and minimizing the formation of byproducts.[11][13]

References

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Benchchem. Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.

- Chang, Y., et al. (2025, December 12). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. RSC Advances.

- College of Saint Benedict/Saint John's University. Addition-Elimination at Aromatics (SNAR).

- Chang, Y., et al. (2025, December 3). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. PMC.

- MDPI. (2021, October 11). Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers.

- ResearchGate. Synthesis and Properties of Novel Fluorinated Poly(arylene ether)s.

- Chang, Y., et al. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties.

- RSC Publishing. (2025, April 30).

- Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?

- ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.

- Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

- ACS Publications. (2025, December 8). Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. Organic Process Research & Development.

- ResearchGate. (2025, August 5). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.

- MDPI. (2021, March 4). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.

- Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline.

- Wikipedia. Electrophilic aromatic directing groups.

- Fisher Scientific. Aromatic Nucleophilic Substitution.

- ResearchGate. Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).

- Wordpress. (2026, February 6). SNAr Solvents and Reagents.

- ResearchGate. (2012, May 4). Further Successes of the Meisenheimer Model.

- Benchchem. Technical Support Center: Meisenheimer Complex Formation in Nucleophilic Aromatic Substitution.

- Wikipedia. Meisenheimer complex.

- MDPI. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.

- ResearchGate. Nucleophilic Aromatic Substitution—Addition and Identification of an Amine.

- Organic Syntheses Procedure. nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of.

- Wikipedia. Nucleophilic aromatic substitution.

- Durham E-Theses. Aromatic Transformations Facilitated by η6 Coordination to Ruthenium (II).

- UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.

- Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.

- RSC Publishing. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.

- MDPI. N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs.

- Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.

- PMC. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.

- Beilstein Journals. Transition-Metal-Free O-Arylation of Alcohols and Phenols with S-Arylphenothiaziniums.

- Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation.

- PMC. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.

- PubMed. (2023, March 7). Unconventional Transformations of Difluorocarbene with Amines and Ethers.

- MDPI. (2020, February 28). Cu(I)- and Pd(0)-Catalyzed Arylation of Oxadiamines with Fluorinated Halogenobenzenes: Comparison of Efficiency.

- Beilstein Journals. (2008, November 7). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system.

- Organic Chemistry Portal. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans.

- PMC. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes.

Sources

- 1. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Meisenheimer complex - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Lab Reporter [fishersci.co.uk]

- 16. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]

- 17. d-nb.info [d-nb.info]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 20. BJOC - N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system [beilstein-journals.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Purification Protocols for 4-n-Butyl-3',5'-difluorobenzophenone

Executive Summary

4-n-Butyl-3',5'-difluorobenzophenone (hereafter BFBP-Int ) is a critical intermediate in the synthesis of advanced liquid crystal (LC) mesogens, particularly for Vertical Alignment (VA) mode displays requiring negative dielectric anisotropy. It also serves as a scaffold for specific fluorinated pharmaceutical agents.

Achieving semiconductor-grade purity (>99.9%) is non-negotiable for LC applications, as trace ionic impurities or isomers can degrade the Voltage Holding Ratio (VHR) and cause image sticking. This guide details a self-validating purification protocol focusing on the removal of the persistent ortho-isomer (2-butyl) byproduct and trace metal ions derived from Friedel-Crafts catalysts.

Synthetic Context & Impurity Profiling

To design an effective purification strategy, one must understand the genesis of impurities. The standard industrial synthesis involves the Friedel-Crafts acylation of n-butylbenzene with 3,5-difluorobenzoyl chloride using Aluminum Chloride (

Reaction Scheme

Impurity Profile Table

| Impurity Type | Specific Compound | Origin | Removal Strategy |

| Regioisomer | 2-n-Butyl-3',5'-difluorobenzophenone | Ortho-acylation of butylbenzene. (Sterically hindered but forms ~5-15%) | Fractional Crystallization (Critical Step) |

| Starting Material | n-Butylbenzene | Excess reagent used to drive kinetics. | High-Vacuum Distillation |

| Starting Material | 3,5-Difluorobenzoic acid | Hydrolysis of unreacted acid chloride. | Alkaline Wash |

| Inorganic | Aluminum / Chloride ions | Catalyst residues. | Acid Wash + Chelation |

| Oligomers | Poly-acylated species | Over-reaction (rare due to deactivation). | Silica Adsorption / Distillation |

Detailed Purification Protocol

Phase 1: Quench and Crude Isolation (Removal of Inorganics)

Objective: Decompose the Aluminum complex and remove bulk acidic/metallic residues.

-

Quench: Slowly pour the reaction mixture into a stirred mixture of Ice/HCl (10% w/w) . Maintain temperature

to prevent hydrolysis of the ketone. -

Phase Separation: Separate the organic layer. Extract the aqueous layer once with Dichloromethane (DCM) or Toluene.

-

Acid Wash: Wash combined organics with 1N HCl (2x) to remove trapped Aluminum salts.

-

Alkaline Wash: Wash with 5% NaHCO₃ (aq) to remove 3,5-difluorobenzoic acid byproducts.

-

Brine Wash & Dry: Wash with saturated brine, dry over anhydrous

, and filter.

Phase 2: High-Vacuum Distillation (Removal of Volatiles)

Objective: Remove solvent and unreacted n-butylbenzene.

-

Setup: Short-path distillation apparatus with a high-vacuum pump.

-

Strip Solvent: Remove bulk solvent at atmospheric pressure or mild vacuum.

-

Distill SM: Apply vacuum (

mbar). Raise oil bath temperature to-

n-Butylbenzene (bp ~183°C atm) will distill off first.

-

BFBP-Int has a significantly higher boiling point.

-

Stop point: When distillate flow ceases and pot temperature spikes. The residue is Crude BFBP-Int (Purity ~85-90%).

-

Phase 3: Solvent Crystallization (Isomer Resolution)

Objective: Separate the target Para-isomer from the Ortho-isomer. Mechanism: The Para-isomer (linear) packs more efficiently into a crystal lattice than the Ortho-isomer (kinked), resulting in lower solubility in polar solvents.

Protocol:

-

Solvent Selection: Methanol (MeOH) or Ethanol/Heptane (80:20) .

-

Note: Methanol is preferred for the first pass due to higher selectivity.

-

-

Dissolution:

-

Charge Crude BFBP-Int into a reactor.

-

Add MeOH (3.0 volumes relative to crude weight).

-

Heat to reflux (

) until fully dissolved.

-

-

Cooling Ramp (Controlled):

-

Cool to

over 30 minutes. -

Seeding: Add pure seed crystals (0.1% w/w) at

to induce nucleation of the Para-form. -

Cool slowly to

over 4 hours (

-

-

Filtration: Filter the slurry using a chilled Buchner funnel.

-

Wash: Wash the cake with cold MeOH (

, 1 volume). The filtrate (Mother Liquor) contains the majority of the Ortho-isomer. -

Recrystallization (Polishing):

-

If HPLC purity is

, repeat the process using Isopropanol (IPA) (2.5 volumes). IPA is excellent for removing trace color bodies.

-

Phase 4: Adsorbent Treatment (Final Polishing)

Objective: Remove trace color and ionic species.

-

Dissolve the wet cake from Phase 3 in n-Heptane (5 volumes) at

. -

Add Activated Carbon (5% w/w) and Silica Gel (2% w/w, 60-200 mesh).

-

Stir for 1 hour at

. -

Hot Filtration: Filter through a Celite pad to remove adsorbents.

-

Concentration: Evaporate Heptane to dryness or cool to crystallize the final product.

Process Visualization

Workflow Diagram

Figure 1: Step-by-step purification workflow ensuring removal of specific impurity classes at each stage.

Impurity Fate Map

Figure 2: Fate map tracking the elimination of key impurities through the purification unit operations.

Quality Control & Analytical Methods

To validate the protocol, the following analytical methods are required:

-

HPLC (Purity & Isomer Ratio):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase: A: Water (0.1% H3PO4), B: Acetonitrile. Gradient 60% B to 90% B over 20 min.

-

Detection: UV @ 254 nm.[1]

-

Acceptance Criteria: Main peak >99.5%, Ortho-isomer <0.1%.

-

-

GC-MS (Volatiles):

-

Verify absence of n-butylbenzene and solvent residues (<500 ppm).

-

-

DSC (Differential Scanning Calorimetry):

-

Sharp melting endotherm. Broadening indicates isomeric impurities.

-

-

ICP-MS (Trace Metals):

-

Al, Fe, Na < 10 ppm (Critical for LC applications to prevent display flickering).

-

References

-

Friedel-Crafts Chemistry & Selectivity

-

Liquid Crystal Synthesis

- Kirsch, P. Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH, 2013.

-

Merck Patent GmbH. Process for manufacture of fluorinated benzophenones. WO2020164291A1. Link

- Crystallization Techniques: Tung, H.H., et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley AIChE, 2009.

-

Physical Properties

-

PubChem. 4,4'-Difluorobenzophenone (Homolog Data). Link

-

Sources

Solvent Selection for the Polymerization of Alkyl-Benzophenone Monomers: A Protocol for Enhanced Control and Reproducibility

An Application Guide for Researchers

Abstract: Alkyl-benzophenone monomers are a cornerstone in the synthesis of photo-reactive polymers, prized for their utility as photo-initiators in UV-curing, adhesives, and advanced biomedical coatings.[1][2][3][4] The success of the polymerization process—influencing molecular weight, polydispersity, and final material properties—is critically dependent on the judicious selection of the reaction solvent. This document provides a comprehensive guide, from theoretical underpinnings to practical laboratory protocols, for selecting and optimizing solvents for the free-radical polymerization of alkyl-benzophenone functional monomers.

The Theoretical Framework: Why Solvent Choice is Critical

The solvent is not merely an inert medium but an active participant that dictates the thermodynamic and kinetic landscape of the polymerization. Its influence is multifaceted, affecting monomer and polymer solubility, the reactivity of radical species, and even the photochemical efficiency of the benzophenone moiety itself.

The Primacy of Solubility

The foundational requirement is that both the alkyl-benzophenone monomer and the resulting polymer remain soluble throughout the reaction. Precipitation of the propagating polymer chain leads to a heterogeneous reaction mixture, causing premature termination, broadening of the molecular weight distribution, and a loss of control over the polymer architecture.

The principle of "like dissolves like" is a useful starting point. The solubility of a polymer is governed by the free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For dissolution to occur, ΔG_mix must be negative. While the entropy of mixing (ΔS_mix) is almost always positive, the enthalpy of mixing (ΔH_mix) is the critical parameter. It can be estimated using solubility parameters (δ), where a close match between the solvent (δ_solvent) and polymer (δ_polymer) minimizes ΔH_mix, favoring solubility.[5][6]

Kinetic Implications of the Solvent Environment

Beyond solubility, the solvent profoundly impacts reaction kinetics:

-

Chain Transfer: The solvent can act as a chain transfer agent, where a propagating radical abstracts an atom (typically hydrogen) from a solvent molecule. This terminates the growing polymer chain and creates a new, often less reactive, solvent radical. This process reduces the average molecular weight and is a critical consideration. Solvents with high chain transfer constants should be avoided when high molecular weight polymers are desired.[1]

-

Viscosity (Cage Effect): In viscous solvents, the diffusion of newly formed radicals from the initiator can be hindered. This "cage effect" can reduce initiation efficiency as the radicals may recombine before they can react with a monomer.

-

Polarity Effects: Solvent polarity can influence the stability of radical intermediates and transition states, thereby altering the rates of initiation, propagation, and termination. For photopolymerization, solvent polarity can also induce solvatochromic shifts (blue or red shifts) in the UV absorption spectrum of the benzophenone photo-initiator group, potentially altering the efficiency of light absorption and radical generation.[7][8]

A Practical Guide to Common Polymerization Solvents

The ideal solvent provides excellent solubility for both monomer and polymer, has a low chain transfer constant, an appropriate boiling point for the desired reaction temperature, and is inert to the reaction conditions. The following table summarizes solvents commonly employed in radical polymerization.

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Chain Transfer to Solvent (C_s x 10⁴ at 60°C for Polystyrene) | Key Characteristics & Considerations |

| Toluene | 2.4 | 111 | 0.125 | Good solvent for many non-polar to moderately polar polymers. Low chain transfer. |

| Tetrahydrofuran (THF) | 7.6 | 66 | 1.8 | Excellent solvent for a wide range of polymers.[9] Higher chain transfer constant than toluene. Can form peroxides. |

| Dichloromethane (DCM) | 9.1 | 40 | ~0.2 | Strong solvent for many polymers, low boiling point makes for easy removal.[10] Used for polymerizations at or below room temperature. |

| Acetone | 21 | 56 | 0.17 | Polar aprotic solvent. Good for moderately polar monomers but may precipitate less polar polymers.[1] |

| N,N-Dimethylformamide (DMF) | 37 | 153 | 1.0 | Highly polar aprotic solvent, excellent for polar polymers like polyamides.[9][11] High boiling point. |

| Dimethyl Sulfoxide (DMSO) | 47 | 189 | Low | Highly polar aprotic solvent with a very low chain transfer constant, which can lead to higher yields and molecular weights.[1][11][12] High boiling point can make removal difficult. |

Experimental Protocols

The following protocols provide a systematic approach to selecting and optimizing a solvent system for your specific alkyl-benzophenone monomer and target polymer characteristics.

Workflow for Solvent Selection and Optimization

The overall process follows a logical progression from broad screening to fine-tuned optimization.

Caption: A workflow diagram illustrating the systematic approach to solvent selection.

Protocol Part A: Initial Solvent Screening

Objective: To identify a shortlist of solvents that can dissolve both the monomer and the resulting polymer.

Materials:

-

Alkyl-benzophenone monomer

-

AIBN or other suitable radical initiator

-

Candidate solvents (e.g., Toluene, THF, DCM, Acetone, DMF, DMSO)

-

Small reaction vials (e.g., 4 mL) with stir bars

-

Heating block or oil bath

Procedure:

-

Monomer Solubility Test:

-

To six separate vials, add ~10 mg of your alkyl-benzophenone monomer.

-

Add 1 mL of each candidate solvent to a respective vial.

-

Stir at room temperature for 30 minutes. Observe and record solubility.

-

For any insoluble samples, gently heat to the intended polymerization temperature (e.g., 60-70°C for AIBN) and observe again. A good candidate solvent should fully dissolve the monomer.

-

-

Test Polymerization for Polymer Solubility:

-

In new vials, prepare a 10-20% (w/v) solution of your monomer in each of the solvents that passed the initial solubility test.

-

Add a radical initiator (e.g., AIBN, 1-2 mol% relative to monomer).

-

Purge each vial with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which inhibits radical polymerization.

-

Seal the vials and place them in a pre-heated block at the appropriate temperature (e.g., 70°C for AIBN).

-

Allow the polymerization to proceed for a set time (e.g., 4-6 hours).

-

Crucial Observation: Periodically inspect the vials. Note any signs of precipitation, cloudiness, or gelation, which indicate the polymer is insoluble in that solvent.

-

After the reaction time, cool the vials to room temperature. A successful solvent will yield a clear, homogeneous solution.

-

Protocol Part B: Small-Scale Kinetic Trials & Analysis

Objective: To compare the polymerization kinetics and resulting polymer properties in the down-selected candidate solvents.

Procedure:

-

Controlled Polymerization:

-

Using the 2-3 best solvents from Part A, set up identical polymerization reactions as described in step 2 of the previous protocol. Ensure monomer and initiator concentrations are identical across all reactions.

-

At timed intervals (e.g., 1, 2, 4, and 8 hours), carefully extract a small aliquot from each reaction vessel under an inert atmosphere.

-

-

Analysis:

-

Conversion: Analyze the aliquots by ¹H NMR to determine monomer conversion by comparing the integration of a monomer vinyl peak to a stable internal standard or a polymer backbone peak.

-

Molecular Weight (MW) and Polydispersity (PDI): At the end of the reaction, precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane). Dry the polymer and analyze it by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).

-

-

Selection: The best solvent will be the one that provides a controlled polymerization (linear increase in conversion over time) and yields a polymer with the desired molecular weight and a narrow PDI (typically < 2.0 for free radical polymerization).

Visualization of Key Solvent Influences

Understanding the interplay between solvent properties and polymerization outcomes is key to making informed decisions.

Caption: The influence of key solvent properties on polymerization outcomes.

Conclusion

The selection of a solvent for the polymerization of alkyl-benzophenone monomers is a critical step that requires a blend of theoretical knowledge and empirical testing. A solvent that ensures homogeneity throughout the reaction is paramount. However, optimizing for kinetic effects, such as minimizing chain transfer to achieve higher molecular weights, is what elevates the process from simple synthesis to controlled polymer engineering. By following a systematic screening and optimization protocol, researchers can ensure the synthesis of well-defined, photo-reactive polymers tailored for high-performance applications.

References

-

On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. (2017). MDPI. [Link]

-

UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2020). MDPI. [Link]

-

Isomeric Poly(benzophenone)s: synthesis of Highly Crystalline Poly(4,4'-benzophenone) and Amorphous Poly(2,5-benzophenone), a Soluble Poly(p-phenylene) Derivative. (1994). ACS Publications. [Link]

-

Unveiling the Multifaceted Nature of 4‐(4‐Methylphenyl Thio)benzophenone: Electronic Structure and Excited States in Gas Phase and Solvents. (2024). ResearchGate. [Link]

-

Isomeric Poly(benzophenone)s: Synthesis of Highly Crystalline Poly(4,4′-benzophenone) and Amorphous Poly(2,5-benzophenone), a Soluble Poly(p-phenylene) Derivative. (1994). Semantic Scholar. [Link]

-

Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (2023). MDPI. [Link]

-

Solvent Selection for Polymers Enabled by Generalized Chemical Fingerprinting and Machine Learning. (2022). RSC Publishing. [Link]

-

Benzophenone/triethylamine‐photoinitiated polymerization of methyl acrylate. (1972). Semantic Scholar. [Link]

-

A Yield Study on Self-Initiated Photopolymerization of Acrylate Monomers Bearing Benzophenone Pendant Unit. (2020). DergiPark. [Link]

-

Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2025). ACS Publications. [Link]

-

Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2025). PMC. [Link]

-

New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022). PMC. [Link]

-

Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. (2020). ACS Publications. [Link]

- Benzophenone derivatives and polymers containing phenolic hydroxyl groups. (1995).

-

Controlled Polymer Synthesis Toward Green Chemistry: Deep Insights into Atom Transfer Radical Polymerization in Biobased Substitutes for Polar Aprotic Solvents. (2023). PMC. [Link]

-